molecular formula C8H9NOS B14330251 S-Methyl 4-aminobenzene-1-carbothioate CAS No. 105893-25-2

S-Methyl 4-aminobenzene-1-carbothioate

Cat. No.: B14330251
CAS No.: 105893-25-2
M. Wt: 167.23 g/mol
InChI Key: FWKNGAZJISBOBO-UHFFFAOYSA-N
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Description

S-Methyl 4-aminobenzene-1-carbothioate is an organic compound with the molecular formula C8H9NOS It is a derivative of benzene, featuring an amino group and a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl 4-aminobenzene-1-carbothioate typically involves the reaction of 4-aminobenzenethiol with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzenethiol+methyl chloroformateS-Methyl 4-aminobenzene-1-carbothioate\text{4-aminobenzenethiol} + \text{methyl chloroformate} \rightarrow \text{this compound} 4-aminobenzenethiol+methyl chloroformate→S-Methyl 4-aminobenzene-1-carbothioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

S-Methyl 4-aminobenzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-Methyl 4-aminobenzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-Methyl 4-aminobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl 4-aminobenzenethiol
  • 4-Aminobenzenethiol
  • S-Methyl 4-nitrobenzenethiol

Uniqueness

S-Methyl 4-aminobenzene-1-carbothioate is unique due to the presence of both an amino group and a carbothioate group, which confer distinct chemical and biological properties

Properties

CAS No.

105893-25-2

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

S-methyl 4-aminobenzenecarbothioate

InChI

InChI=1S/C8H9NOS/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3

InChI Key

FWKNGAZJISBOBO-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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